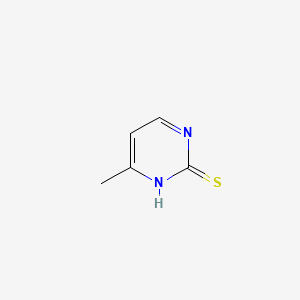

2-Mercapto-4-methylpyrimidine

描述

Significance of Pyrimidine (B1678525) Derivatives in Medicinal and Material Sciences

Pyrimidine derivatives represent a critical class of heterocyclic compounds with profound importance in both medicinal and material sciences. In the realm of medicine, the pyrimidine core is fundamental to life itself, forming the structure of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. scispace.comresearchgate.net This biological prevalence has made pyrimidine and its derivatives a privileged scaffold in drug discovery. researchgate.net Medicinal chemists have extensively explored this structural motif to develop therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial properties. gsconlinepress.comgsconlinepress.comscientifictemper.comorientjchem.org The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), as well as in synthetic drugs such as the hypnotic agent Veranal. scispace.comgsconlinepress.com

In material science, the unique electronic and coordination properties of pyrimidine derivatives make them valuable components. Their ability to act as ligands allows for the formation of complexes with various metals, leading to applications in catalysis and the synthesis of novel materials. smolecule.com The presence of heteroatoms (nitrogen and, in the case of mercaptopyrimidines, sulfur) provides sites for coordination. Furthermore, certain pyrimidine derivatives are investigated for their electrochemical properties, suggesting potential use as electroactive species in sensors and other analytical devices. Research into micro-electro-mechanical systems (MEMS) has utilized compounds like 2-mercapto-4-methylpyrimidine hydrochloride for surface modification of microcantilevers, aiming to develop robust and reliable chemical sensors. osti.gov

Historical Context of this compound Studies

The study of pyrimidines dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, by Brugnatelli in 1818 through the oxidation of uric acid. gsconlinepress.com The synthesis of 2-substituted pyrimidines from 1,3-dicarbonyl compounds and urea (B33335) derivatives was first described in the late 19th century. orgsyn.org

Specific research into 2-mercaptopyrimidines gained traction in the mid-20th century. A key synthetic method for preparing this compound was reported by D. M. Burness in 1956, which utilized 3-ketobutyraldehyde acetal (B89532) in a condensation reaction with thiourea (B124793). orgsyn.org This built upon earlier work for synthesizing related compounds like 2-mercapto-4,6-dimethylpyrimidine. orgsyn.org Shortly after, in 1958, the crystal and molecular structure of a closely related compound, 2:5-diamino-4-mercapto-6-methyl-pyrimidine, was determined, providing foundational crystallographic information and insights into the hydrogen bonding and molecular conformation within this class of compounds. iucr.org These early synthetic and structural studies laid the groundwork for subsequent explorations of the chemical reactivity and application of this compound and its derivatives.

Scope and Objectives of Research on this compound

Current academic research on this compound is multifaceted, driven by its utility as a versatile chemical building block and its intrinsic properties. The primary objectives of this research can be categorized as follows:

Synthetic Chemistry: A major focus is on utilizing this compound as a precursor for the synthesis of more complex heterocyclic compounds. Its reactive thiol group and pyrimidine ring allow for a variety of chemical modifications. For example, it serves as a starting material in the multi-step synthesis of novel p38 MAP kinase inhibitors, which are investigated for their potential in treating chronic inflammation and autoimmune diseases. mui.ac.ir

Coordination Chemistry and Organometallic Complexes: Researchers are actively investigating the compound's ability to act as a ligand, coordinating with metal ions to form organometallic complexes. A notable area of study involves the synthesis of organotin(IV) derivatives. researchgate.net The objective of these studies is to characterize the resulting complexes using techniques like IR, NMR spectroscopy, and X-ray crystallography and to explore their potential applications, such as in anticancer research. researchgate.net

Table 2: Examples of Organotin(IV) Derivatives Synthesized from this compound (Hmpymt)

| Complex Formula | Reactants | Molar Ratio | Research Focus |

|---|---|---|---|

| Ph₃Sn(mpymt) | Ph₃SnCl and HCl·Hmpymt | 1:1 | Structural Characterization (X-ray crystallography) |

| (PhCH₂)₃Sn(mpymt) | (PhCH₂)₃SnCl and HCl·Hmpymt | 1:1 | Structural Characterization (X-ray crystallography) |

| (n-Bu)₃Sn(mpymt) | (n-Bu)₃SnCl and HCl·Hmpymt | 1:1 | Spectroscopic Characterization |

| (CH₃)₂SnCl(mpymt) | (CH₃)₂SnCl₂ and HCl·Hmpymt | 1:1 | Structural Characterization (X-ray crystallography) |

| Ph₂Sn(mpymt)₂ | Ph₂SnCl₂ and HCl·Hmpymt | 1:2 | Structural Characterization (X-ray crystallography) |

*Source:[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPCxhYteL57nJZz7EzCL8AAM41YRqxBEwl4z-L7Gi6SlD0McxBJ0SpMxxwS_7gHJW9af4Gp7aDZ5Q2hyetP3lHYuKhPFnjBVh53_MWnIyJsnVOESSay541MZrirX45HuvuBIVdhwxdxeG1Kkl1oFgSO0CHC2Yyz42FkiANR4SfkMriXsjdesFIj9sD3UJnuuFwX9ULnzaj2466C-r4qdUYhVBwwcSsbtIlVVme4D0nBnzpVxfD2TDJUV1Qdkkn0zoMK1yVHeM6j-KDQn4mQ0ceqTctRT6g3cuLUUusFU-la6pTI9BvLvZXlxzN)]*Biological and Medicinal Chemistry: The compound is explored for its own biological activities and as a scaffold for new therapeutic agents. Studies have investigated organotin(IV) complexes derived from it for their anticancer properties against human breast cancer cells. Its thiol group suggests potential antioxidant activity, which is another avenue of investigation. smolecule.com

Material Science and Sensor Technology: The electrochemical properties of this compound are being studied for applications in analytical chemistry, such as its use as an electroactive species in sensors. Furthermore, its application in modifying surfaces for advanced sensing technologies, like microcantilever-based sensors for detecting analytes in liquid environments, is an active area of research. osti.gov

Structure

3D Structure

属性

IUPAC Name |

6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPHXTUEZOQIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188575 | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35071-17-1 | |

| Record name | 2-Mercapto-4-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35071-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 2 Mercapto 4 Methylpyrimidine

Established Synthetic Methodologies for 2-Mercapto-4-methylpyrimidine

The foundational methods for synthesizing this compound primarily rely on classical condensation and substitution reactions. These established routes offer reliable and accessible pathways to the target molecule.

A general and convenient method for the synthesis of substituted pyrimidines involves the condensation of compounds containing a β-dicarbonyl group with urea (B33335) or its derivatives. orgsyn.org This approach was notably adapted for the preparation of this compound. orgsyn.org The synthesis employs a 1,3-dicarbonyl compound, or its ketal equivalent, which undergoes a cyclocondensation reaction with thiourea (B124793).

Specifically, the synthesis of this compound can be achieved using 3-ketobutyraldehyde acetal (B89532) and thiourea. orgsyn.orgorgsyn.org This reaction represents a variation of the more general synthesis of 2-mercaptopyrimidines from 1,1,3,3-tetraethoxypropane (B54473) and thiourea. orgsyn.orgorgsyn.org The condensation is typically carried out in the presence of an acid catalyst. The reaction of asymmetric perfluoro-substituted β-diketones with thiocarbamide under acidic conditions also leads to the formation of the corresponding 2-mercapto-4-methylpyrimidines, demonstrating the versatility of this approach. fluorine1.ru

Table 1: Examples of 1,3-Dicarbonyl Precursors for Pyrimidine (B1678525) Synthesis

| 1,3-Dicarbonyl Compound/Equivalent | Resulting Pyrimidine Derivative |

|---|---|

| 3-Ketobutyraldehyde acetal | This compound orgsyn.org |

| 1,1,3,3-Tetraethoxypropane | 2-Mercaptopyrimidine (B73435) orgsyn.org |

An alternative established route to 2-mercaptopyrimidines involves the nucleophilic substitution of a halogen on the pyrimidine ring. The reaction of 2-chloropyrimidine (B141910) with a sulfur nucleophile, such as thiourea or sodium hydrosulfide, can yield 2-mercaptopyrimidine. orgsyn.orggoogle.com This method is applicable to the synthesis of substituted derivatives, including this compound, by starting with the corresponding 2-chloro-4-methylpyrimidine. The reaction with thiourea proceeds through the formation of a thiouronium intermediate, which is subsequently hydrolyzed to afford the desired 2-mercaptopyrimidine.

The hydrochloride salt of this compound is a common and stable form of the compound. Its synthesis is often integrated into the primary synthetic route. For instance, when this compound is prepared from the condensation of a 1,3-dicarbonyl precursor and thiourea in the presence of hydrochloric acid, the hydrochloride salt precipitates directly from the reaction mixture. orgsyn.org

A typical procedure involves reacting the appropriate starting materials in an alcoholic solvent with concentrated hydrochloric acid. orgsyn.org The reaction mixture is heated to facilitate the condensation and cyclization. orgsyn.org Upon cooling, the this compound hydrochloride crystallizes and can be collected by filtration. orgsyn.org The crude product can be purified by recrystallization from concentrated hydrochloric acid. orgsyn.org The free base, this compound, can be obtained by neutralizing the hydrochloride salt with a base, such as sodium hydroxide (B78521), to a pH of 7-8. orgsyn.orgorgsyn.org

Table 2: Typical Reaction Parameters for 2-Mercaptopyrimidine Hydrochloride Synthesis

| Parameter | Value/Condition |

|---|---|

| Reactants | 1,1,3,3-Tetraethoxypropane, Thiourea, Hydrochloric Acid orgsyn.org |

| Solvent | Ethyl Alcohol orgsyn.org |

| Reaction Time | Approximately 1 hour at boiling point orgsyn.org |

| Product Form | Yellow crystalline precipitate orgsyn.org |

Advanced Synthetic Routes for this compound Derivatives

Building upon the foundational pyrimidine core, advanced synthetic strategies allow for the introduction of various substituents and the construction of more complex molecular architectures.

The this compound scaffold serves as a versatile platform for further functionalization. The thiol group at the 2-position is particularly reactive and allows for the synthesis of a wide range of 2-S-substituted derivatives. For example, 4-methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine was synthesized from this compound hydrochloride and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. researchgate.net Similarly, thiopyrazolyl derivatives have been obtained from 2-mercapto-6-methylpyrimidin-4-ol, showcasing the utility of the mercapto group in forming new carbon-sulfur bonds. researchgate.netbenthamdirect.com

Substitutions at the 4- and 5-positions of the pyrimidine ring, as well as the formation of bicyclic systems, have also been explored. The synthesis of 4-triazolyl and 4-aminotriazolyl pyrimidines has been achieved from 4-chloro-substituted pyrimidine precursors. benthamdirect.comingentaconnect.com Furthermore, the reaction of the potassium salt of 1-methyl-6-oxo-1,6-dihydropyridazin-3-ol with ethyl 2-chloro-3-oxobutanoate, followed by treatment with thiourea, led to a 5-substituted 2-mercaptopyrimidine derivative. benthamdirect.comgrafiati.com This intermediate was then used in a subsequent heterocyclization reaction to form a bicyclic pyrimidine derivative. benthamdirect.comgrafiati.com

The synthesis of organotin(IV) derivatives of this compound has been reported, highlighting the coordination chemistry of this ligand. researchgate.net These complexes are typically prepared by reacting organotin(IV) chlorides, such as R3SnCl or R2SnCl2, with this compound hydrochloride (HCl·Hmpymt). researchgate.net The reactions are carried out in a specific molar ratio, commonly 1:1 or 1:2, to yield the desired organotin(IV) derivatives. researchgate.net

A variety of organotin(IV) complexes with the general formulas R3SnL and R2SnClmLn (where L represents the deprotonated this compound ligand) have been synthesized. researchgate.net The nature of the organic groups (R) on the tin atom, such as phenyl (Ph), benzyl (B1604629) (PhCH2), n-butyl (n-Bu), and methyl (CH3), influences the structure and properties of the resulting complexes. researchgate.net These compounds have been characterized using various spectroscopic techniques, and their structures have been confirmed by X-ray crystallography in many cases. researchgate.net

Table 3: Examples of Synthesized Organotin(IV) Derivatives of this compound

| Organotin(IV) Precursor | Ligand | Resulting Complex Type |

|---|---|---|

| R3SnCl (R = Ph, PhCH2, n-Bu) | This compound hydrochloride | R3SnL researchgate.net |

Formation of Other Metal Complexes

This compound and its derivatives are excellent ligands for a wide range of metal ions due to the presence of multiple donor atoms, primarily the sulfur of the mercapto group and the nitrogen atoms of the pyrimidine ring. The coordination chemistry of these ligands has been extensively studied, leading to the synthesis of numerous metal complexes with diverse structural and functional properties.

Organotin(IV) complexes of this compound have been synthesized and characterized. These complexes, with general formulas R₃SnL and R₂SnClₘLₙ (where L is the deprotonated this compound ligand), were obtained by reacting organotin(IV) chlorides with this compound hydrochloride. researchgate.net X-ray crystallography studies have confirmed the structures of several of these complexes, revealing the coordination of the ligand to the tin center. researchgate.net

A variety of transition metal complexes have also been reported. For instance, mixed ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) have been synthesized using 4-amino-6-hydroxy-2-mercaptopyrimidine and 2,2'-bipyridine (B1663995) as ligands. sciarena.com These complexes exhibit different geometries, including octahedral, tetrahedral, and square-planar, depending on the metal ion. sciarena.com The pyrimidine ligand typically coordinates to the metal through its nitrogen and sulfur atoms.

Further studies have explored the complexation of other transition metals. Complexes of Zn(II), Mo(VI), W(VI), and U(VI) with 6-amino-4-hydroxy-2-mercaptopyrimidine have been synthesized and characterized. tsijournals.com In these complexes, the ligand acts as a mononegative bidentate, coordinating to the metal ions through a deprotonated cyclic nitrogen and the thione sulfur atom. tsijournals.com Similarly, mixed ligand complexes of palladium(II) and silver(I) with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine and 2,2′-bipyridyl have been reported to exhibit significant anticancer activity. nih.gov

The interaction of lanthanide ions with pyrimidine-based ligands has also been a subject of interest. derpharmachemica.com For example, complexes of Th(III), Sm(III), Nd(III), and Pr(III) with substituted 2-mercaptopyrimidine derivatives have been studied, revealing the formation of 1:1 and 1:2 metal-ligand complexes. derpharmachemica.com Lanthanide complexes with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one have also been synthesized and shown to have potential therapeutic applications. nih.gov

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Geometry | Reference |

| Organotin(IV) | This compound | S, N | Trigonal bipyramidal or Tetragonal pyramidal | researchgate.net |

| Mn(II), Co(II) | 4-Amino-6-hydroxy-2-mercaptopyrimidine | N, S | Dimeric octahedral | sciarena.com |

| Ni(II), Zn(II) | 4-Amino-6-hydroxy-2-mercaptopyrimidine | N, S | Monomeric tetrahedral | sciarena.com |

| Cu(II) | 4-Amino-6-hydroxy-2-mercaptopyrimidine | N, S | Monomeric distorted octahedral | sciarena.com |

| Pd(II) | 4-Amino-6-hydroxy-2-mercaptopyrimidine | N, S | Square-planar | sciarena.com |

| Zn(II), Mo(VI), W(VI), U(VI) | 6-Amino-4-hydroxy-2-mercaptopyrimidine | N, S | Various | tsijournals.com |

| Pd(II), Ag(I) | 4,6-Diamino-5-hydroxy-2-mercaptopyrimidine | N, S | Not specified | nih.gov |

| Th(III), Sm(III), Nd(III), Pr(III) | Substituted 2-mercaptopyrimidines | Not specified | 1:1 and 1:2 complexes | derpharmachemica.com |

| Lanthanides (La, Nd, Eu, Gd, Tb, Dy, Er) | 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one | Not specified | Not specified | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of 2-mercaptopyrimidines and their derivatives, several green methodologies have been explored, including the use of alternative energy sources and environmentally benign solvents and catalysts.

Ultrasound-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of novel pyrazole (B372694) and pyrimidine derivatives has been successfully achieved under ultrasound irradiation, demonstrating significant improvements over conventional heating methods. researchgate.netnih.gov For instance, the condensation of chalcones with thiourea to form pyrimidine-2-thiones can be accomplished in 20-30 minutes with high yields under sonication, compared to several hours of heating required for the conventional method. shd.org.rs

Microwave-assisted synthesis is another green technique that has been effectively utilized for the synthesis of 2-mercaptopyrimidine derivatives. The reaction time for the synthesis of 2-mercapto-4,6-diaryl-5,6-dihydropyrimidines from chalcones and thiourea was dramatically reduced from hours to minutes under microwave irradiation. sphinxsai.com This method not only accelerates the reaction but also reduces energy consumption. sphinxsai.com

The use of green solvents and catalysts is another cornerstone of green chemistry. Deep eutectic solvents (DESs) have been employed as eco-friendly media for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, where they act as both the solvent and a catalyst. nih.gov Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles, offers a sustainable approach to synthesis. For example, Fe₃O₄@THAM-Mercaptopyrimidine magnetic nanocatalysts have been used for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives in solvent-free conditions, allowing for easy separation and reuse of the catalyst. orgchemres.org

| Green Chemistry Approach | Starting Materials | Product | Key Advantages | Reference |

| Ultrasound-Assisted Synthesis | Chalcones, Thiourea | Pyrimidine-2-thiones | Shorter reaction time (20-30 min), high yields | shd.org.rs |

| Ultrasound-Assisted Synthesis | Various precursors | Pyrazole and pyrimidine derivatives | Better yields, shorter reaction times | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Chalcones, Thiourea | 2-Mercapto-4,6-diaryl-5,6-dihydropyrimidines | Drastically reduced reaction time (minutes vs. hours) | sphinxsai.com |

| Deep Eutectic Solvents (DES) | Anthranilic acids, Isothiocyanates | 2-Mercaptoquinazolin-4(3H)-ones | Eco-friendly solvent and catalyst | nih.gov |

| Magnetic Nanocatalyst | Various precursors | 2-Amino-3-cyanopyridine derivatives | Solvent-free, recyclable catalyst, easy separation | orgchemres.org |

Catalytic Methods in Pyrimidine Derivatization

Catalytic methods play a crucial role in the derivatization of the pyrimidine ring, enabling the introduction of various functional groups with high efficiency and selectivity. Cross-coupling reactions, in particular, have been extensively used to form new carbon-carbon and carbon-heteroatom bonds at different positions of the pyrimidine nucleus.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for pyrimidine derivatization. The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide, has been successfully applied to pyrimidine systems. researchgate.net For instance, a Pd(OAc)₂/2-aminopyrimidine-4,6-diol system has been shown to be an efficient catalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, affording biaryl products in high yields. researchgate.net

The Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides, is another important palladium- and copper-catalyzed reaction used for pyrimidine derivatization. This method has been employed to synthesize tri-substituted pyrimidine derivatives, which are of interest due to their biological activities. mdpi.com

Catalytic C-N and C-S bond-forming reactions have also been developed for the derivatization of pyrimidines. A main-group P(III)/P(V)=O redox catalyst system has been used for the intermolecular reductive C-N cross-coupling of nitroarenes and boronic acids to form N-arylamines, a method applicable to heteroaromatic systems like pyrimidine. acs.org For C-S bond formation, a transition-metal-free method has been developed for the cross-coupling of aryl methyl sulfoxides with alcohols, which can be applied to derivatize pyrimidine sulfoxides. nih.gov Pyridyl pyrimidylsulfones have also been used as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions. acs.org

| Catalytic Method | Catalyst/Reagents | Type of Bond Formed | Substrates | Products | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / 2-aminopyrimidine-4,6-diol | C-C | Aryl halides, Arylboronic acids | Biaryls | researchgate.net |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) | Dihalopyrimidines, Terminal alkynes | Alkynyl-substituted pyrimidines | mdpi.com |

| Reductive C-N Coupling | P(III)/P(V)=O redox catalyst | C-N | Nitropyrimidines, Boronic acids | N-Arylaminopyrimidines | acs.org |

| C-S Bond Activation | Transition-metal-free | C-O | Pyrimidine sulfoxides, Alcohols | Alkoxy-pyrimidines | nih.gov |

| Desulfinative Cross-Coupling | Palladium catalyst | C-C (aryl) | Pyridyl pyrimidylsulfones, Aryl halides | Aryl-substituted pyridyl-pyrimidines | acs.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the structural nuances of 2-Mercapto-4-methylpyrimidine and its derivatives.

Determination of Molecular Geometry and Conformation

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Hg-S | 2.437(8) | C(8)-Hg-S | - |

| S-C(2) | - | Hg-S-C(2) | - |

Note: The table presents partial data from the mercury complex. A full geometric analysis of the free ligand is pending the availability of its crystal structure.

Structural Insights into Metal Complexes of this compound

The coordination chemistry of this compound has been explored with various metals, revealing diverse structural motifs.

A series of organotin(IV) derivatives of this compound have also been synthesized and characterized. X-ray crystallography studies on several of these complexes, with general formulas R₃SnL and R₂SnClₘLₙ, have confirmed their structures researchgate.net. For instance, dimethyldi(pyrimidine-2-thiolato)tin(IV) exhibits strong π–π stacking interactions, while diphenyldi(pyrimidine-2-thiolato)tin(IV) is self-assembled through intermolecular hydrogen bonds and CH–π interactions researchgate.net.

Furthermore, three new complexes based on methyl-pyrimidine-2-thione have been synthesized under hydrothermal conditions. One of these, [Cd(mpymt)₂]∞, forms a two-dimensional coordination polymer constructed from Cd₂(mpymt)₂ secondary building units and mpymt anions tandfonline.com. Another complex, Ni(mpymt)₂(N₂H₄)·H₂O, features two Ni(mpymt)₂ fragments joined into a dinuclear complex by two hydrazine (B178648) molecules tandfonline.com. These studies underscore the versatility of this compound as a ligand in constructing a variety of coordination architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within this compound.

Proton NMR (¹H NMR) for Methyl and Aromatic Proton Assignments

The ¹H NMR spectrum of this compound hydrochloride provides characteristic signals for the methyl and pyrimidine (B1678525) ring protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.0 - 2.5 | Singlet |

| Aromatic Proton (H5) | ~6.5 - 7.0 | Doublet |

| Aromatic Proton (H6) | ~8.0 - 8.5 | Doublet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a general expectation based on related structures.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum of this compound hydrochloride reveals the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| Methyl Carbon (-CH₃) | ~20 - 25 |

| C5 | ~110 - 120 |

| C4 | ~150 - 160 |

| C6 | ~150 - 160 |

| C2 (C=S) | ~170 - 180 |

Note: The chemical shifts are referenced to a standard and can be influenced by experimental conditions.

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR for Organotin Derivatives)

While specific studies detailing the ¹¹⁹Sn NMR spectroscopy of organotin derivatives formed directly with this compound are not extensively documented in the reviewed literature, significant insights can be drawn from analogous compounds such as diorganotin(IV)-2-mercaptopyrimidine complexes. In these related complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom in solution.

For diorganotin(IV) complexes with the similar 2-mercaptopyridine (B119420) ligand, ¹¹⁹Sn NMR chemical shifts (δ) provide clear indicators of the coordination environment. Generally, five-coordinate tin centers, often found in distorted trigonal-bipyramidal geometries, resonate in a distinct chemical shift range. For instance, in monomeric trigonal-bipyramidal structures where the pyrimidine ligand chelates to the tin atom through both its sulfur and a nitrogen atom, the ¹¹⁹Sn chemical shifts are characteristic of this coordination number. The persistence of Sn chelation by both S and N donor atoms is observable in solution-state NMR. This information, combined with coupling constants such as ¹J(¹¹⁹Sn,¹³C), allows for the confident assignment of such structures in solution. Although direct data for the 4-methyl derivative is pending, it is anticipated that its organotin complexes would exhibit similar spectroscopic behavior, with the precise chemical shifts being influenced by the specific alkyl or aryl groups (R) attached to the tin center.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of this compound. These complementary methods probe the vibrational modes of the molecule's functional groups and skeletal framework. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while FT-Raman spectroscopy measures the inelastic scattering of laser light. Together, they allow for a comprehensive assignment of the fundamental vibrational modes.

The analysis is aided by the fact that the pyrimidine ring and its substituents give rise to characteristic bands. For a molecule like this compound, which has Cₛ point group symmetry, the fundamental vibrations can be classified into in-plane (A') and out-of-plane (A'') modes. These vibrations involve stretching and bending of bonds such as C-H, C-C, C=N, C-S, and S-H, as well as deformations of the pyrimidine ring itself.

Identification of Characteristic Functional Group Vibrations (e.g., S-H stretch)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The thiol group (S-H) is of particular interest due to its involvement in tautomerism. The S-H stretching vibration typically appears as a weak band in the FT-IR spectrum in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually observed in the 600-800 cm⁻¹ range.

Other significant vibrations include the C-H stretching modes of the methyl group and the pyrimidine ring, which are found in the 2900-3100 cm⁻¹ region. The pyrimidine ring itself displays a series of characteristic stretching and deformation vibrations. The C=N and C=C stretching vibrations within the ring typically occur in the 1400-1650 cm⁻¹ region. Methyl group deformations (scissoring, rocking) also give rise to bands in the fingerprint region below 1500 cm⁻¹.

Table 1: General Vibrational Assignments for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Pyrimidine Ring |

| ν(C-H) | 3000 - 2850 | Methyl Group |

| ν(S-H) | 2600 - 2550 | Thiol Group |

| ν(C=N), ν(C=C) | 1650 - 1400 | Pyrimidine Ring |

| δ(C-H) | 1470 - 1350 | Methyl Group |

| Ring Vibrations | 1300 - 900 | Pyrimidine Ring |

| ν(C-S) | 800 - 600 | Thioamide/Thiol |

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To achieve a precise assignment of the vibrational modes, experimental FT-IR and FT-Raman data are often correlated with theoretical frequencies obtained from quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G), are commonly used to optimize the molecular geometry and calculate the harmonic vibrational frequencies.

For the related molecule 2-amino-4,6-dimethyl pyrimidine, DFT calculations have shown excellent agreement with experimental spectra after the application of a scaling factor to the computed wavenumbers to account for anharmonicity and computational approximations sapub.org. This combined approach allows for a complete and reliable assignment of the observed bands based on the calculated Potential Energy Distribution (PED). The PED analysis quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration, resolving ambiguities in band assignments. Although a specific DFT study for this compound was not identified, this established methodology is directly applicable and would be expected to yield a similarly strong correlation between theoretical and experimental spectra.

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For the neutral this compound (C₅H₆N₂S), the exact molecular weight is approximately 126.18 Da.

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. The fragmentation pattern provides valuable structural information. For pyrimidine derivatives, fragmentation often involves the successive loss of small functional groups and the decomposition of the heterocyclic ring chemguide.co.uk.

The mass spectrum of this compound hydrochloride shows a molecular ion peak for the free base at m/z 126. Key fragmentation pathways can be inferred from the structure, which includes a pyrimidine core, a methyl group, and a thiol group. Common fragmentations include the loss of the methyl radical (·CH₃), the sulfhydryl radical (·SH), or hydrogen cyanide (HCN) from the ring. The stability of the resulting fragment ions, such as aromatic cations, often dictates the most abundant peaks in the spectrum libretexts.orguobabylon.edu.iq.

Table 2: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 126 | [C₅H₆N₂S]⁺˙ | (Molecular Ion, M⁺˙) |

| 93 | [M - SH]⁺ | ·SH |

| 83 | [C₄H₅N₂]⁺ | ·CH₃S |

| 67 | [C₄H₅N]⁺˙ | HCN + S |

| 54 | [C₃H₄N]⁺ | C₂H₂S |

Note: This table is based on the analysis of the compound's structure and general fragmentation patterns for pyrimidinethiones.

UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore is the conjugated pyrimidine ring system. The spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions msu.edu.

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions.

n→π transitions* involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to a π* antibonding orbital. These transitions are generally of lower intensity than π→π* transitions and occur at longer wavelengths (lower energy) msu.edunih.gov.

Crucially, UV-Vis spectroscopy is highly effective for studying the thiol-thione tautomerism of this compound. The compound can exist in equilibrium between the aromatic thiol form (containing an S-H group) and the non-aromatic thione form (containing a C=S group).

These two tautomers have different electronic structures and thus distinct UV-Vis absorption spectra. The thione form, with its extended conjugation involving the C=S bond, typically absorbs at a longer wavelength compared to the thiol form. By measuring the UV-Vis spectrum in different solvents of varying polarity, the position of the tautomeric equilibrium can be investigated. Polar solvents can stabilize one tautomer over the other through hydrogen bonding, leading to a shift in the absorption maxima (λ_max) and changes in the molar absorptivity (ε), providing insight into the predominant form in a given environment.

Theoretical and Computational Studies of 2 Mercapto 4 Methylpyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the quantum mechanical properties of molecules. For 2-Mercapto-4-methylpyrimidine, DFT calculations, particularly using the B3LYP functional combined with the 6-311++G(d,p) basis set, have been instrumental in elucidating its structural and electronic characteristics. rsc.orgresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The electronic structure of the molecule, which dictates its chemical behavior, is also analyzed. This includes the distribution of electron density and the nature of chemical bonds within the molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.341 | |

| C2-N3 | 1.332 | |

| N3-C4 | 1.343 | |

| C4-C5 | 1.391 | |

| C5-C6 | 1.389 | |

| C6-N1 | 1.343 | |

| C4-C7 | 1.503 | |

| C6-C8 | 1.504 | |

| C2-N9 | 1.361 | |

| C6-N1-C2 | ||

| N1-C2-N3 | ||

| C2-N3-C4 | ||

| N3-C4-C5 | ||

| C4-C5-C6 | ||

| C5-C6-N1 |

Source: Data adapted from studies on similar pyrimidine (B1678525) derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Global Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Mercaptopyrimidine Derivative. (Note: Specific data for this compound is not available. This table illustrates the parameters for a related compound.)

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.426 |

| Electrophilicity Index (ω) | 3.66 |

Source: Data adapted from theoretical studies on similar compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. researchgate.netdergipark.org.tr Higher E(2) values indicate stronger interactions. For this compound, NBO analysis would reveal key intramolecular charge transfer (ICT) pathways, such as those involving the lone pairs of the nitrogen and sulfur atoms and the π-orbitals of the pyrimidine ring.

Table 3: Representative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Mercaptopyrimidine Derivative. (Note: Specific data for this compound is not available. This table illustrates the type of data obtained from NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 5.4 |

| LP(1) N3 | π(C2-N1) | 6.1 |

| LP(2) S7 | π(C2-N1) | 12.3 |

| π(C5-C6) | π(C2-N3) | 2.5 |

LP denotes a lone pair. Source: Data adapted from NBO analyses of similar heterocyclic compounds.

Nonlinear Optical (NLO) Properties Prediction

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO). DFT calculations are a valuable tool for predicting the NLO properties of molecules. rsc.orgresearchgate.netrsc.org The key parameters that determine the NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the molecule's response to an external electric field. For pyrimidine derivatives, the presence of donor and acceptor groups can lead to significant charge transfer and, consequently, enhanced NLO properties. Theoretical calculations can guide the design of new molecules with optimized NLO responses.

Table 4: Representative Calculated NLO Properties for a Substituted Pyrimidine. (Note: Specific data for this compound is not available. This table illustrates the type of data obtained.)

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15 x 10-24 esu |

| First Hyperpolarizability (β) | 8 x 10-30 esu |

Source: Data adapted from computational studies on NLO properties of pyrimidine derivatives.

Tautomerism Studies

Investigation of Thiol-Thione Tautomeric Equilibria in Gas Phase and Solution

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a critical aspect of its chemistry and is influenced by the surrounding environment. researchgate.netnih.govcdnsciencepub.com

In the gas phase , theoretical calculations consistently show that the thiol tautomer is more stable than the thione form. researchgate.netnih.gov This preference is attributed to the aromaticity of the pyrimidine ring in the thiol form.

In solution , the equilibrium can shift dramatically depending on the polarity of the solvent. In nonpolar solvents , the thiol form is generally favored, similar to the gas phase. However, in polar solvents , particularly those capable of hydrogen bonding, the thione tautomer becomes significantly more stable . researchgate.netcdnsciencepub.com This is because the more polar thione form is better solvated by polar solvent molecules. The stabilization of the thione tautomer in aqueous solution is a well-documented phenomenon for 2-mercaptopyrimidines.

Table 5: Calculated Relative Energies for the Thiol-Thione Tautomerism of 2-Mercaptopyrimidine (B73435) in Different Environments. (Note: This data is for the closely related 2-mercaptopyrimidine and is expected to be representative for this compound.)

| Environment | More Stable Tautomer | Relative Energy (kcal/mol) |

| Gas Phase | Thiol | ~8 |

| Cyclohexane | Thiol | 5.9 |

| Dioxane | Thione | - |

| Ethanol | Thione | - |

| Water | Thione | -1.9 (ΔG) |

| Dimethylsulfoxide | Thione | -5.5 |

A positive relative energy indicates the thiol form is more stable. A negative value indicates the thione form is more stable. Source: Data from computational studies on 2-mercaptopyrimidine. researchgate.netnih.gov

Computational Modeling of Tautomeric Forms and Transition States

The chemical behavior of this compound is significantly influenced by tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the stable tautomeric forms and the transition states that govern their interconversion.

For analogous heterocyclic systems like 2-amino-4-methylpyridine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the geometries of all possible tautomers. nih.govresearchgate.net These studies have shown that the canonical amine form is the most stable, with significant energy differences compared to other imine tautomers. nih.govresearchgate.net For instance, the canonical structure of 2-amino-4-methylpyridine was found to be 13.60 kcal/mol more stable than its next most stable tautomer. nih.govresearchgate.net

Transition state structures for processes like proton transfer and pyramidal inversion at nitrogen atoms have also been computed. nih.govresearchgate.net The energy barrier for hydrogen proton transfer in 2-amino-4-methylpyridine was calculated to be 44.81 kcal/mol, while the activation energy for pyramidal inversion at the amino nitrogen was found to be a much lower 0.41 kcal/mol, indicating a rapid inversion process. nih.govresearchgate.net These computational approaches provide critical insights into the energetics and mechanisms of tautomerization.

| Tautomerization Process | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Proton Transfer | B3LYP/6-311++G(d,p) | 44.81 | nih.govresearchgate.net |

| Pyramidal Inversion | B3LYP/6-311++G(d,p) | 0.41 | nih.govresearchgate.net |

Influence of Solvent Polarity on Tautomeric Preference

The preference for a particular tautomeric form can be significantly influenced by the surrounding solvent environment. Computational and experimental studies on various heterocyclic compounds have demonstrated that solvent polarity plays a crucial role in shifting the tautomeric equilibrium.

For a series of azomethine-functionalized compounds, an increase in solvent polarity was found to shift the maximum absorption wavelength, indicating a change in the electronic structure related to tautomerism. nih.gov Similarly, for substituted purine tautomers, increasing solvent polarity was shown to enhance the electron-accepting properties of a nitro group substituent. mdpi.comresearchgate.net This effect is dependent on the position of the substituent and the specific tautomeric form. mdpi.com

In the case of adenine tautomers, it has been shown that substitution can alter tautomeric preferences compared to the unsubstituted molecule, and these preferences are further modulated by the solvent. nih.gov For C8-substituted adenines, the energy differences between tautomers become very small in polar solvents (<1 kcal/mol), suggesting the coexistence of multiple tautomeric forms in aqueous solution. nih.gov The solvent can either enhance or diminish the electronic effects of substituents depending on the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. nih.govnih.gov Generally, an increase in solvent polarity leads to an enhancement of intramolecular interactions for electron-withdrawing groups and a weakening for electron-donating groups. nih.gov

| Compound Class | Effect of Increased Solvent Polarity | Key Finding | Reference |

| Azomethine Derivatives | Gradual red shift in absorption spectra | Tautomerization process is dramatically influenced by the solvent's ability to form H-bonds. | nih.gov |

| Nitropurines | Enhances electron-accepting character of the nitro group | Sensitivity to solvent effect depends on the proximity of other functional groups. | mdpi.comresearchgate.net |

| Substituted Adenines | Can change tautomeric preferences | In polar solvents, energy differences between tautomers can become small, leading to co-existence. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. preprints.org This technique has broad applications in characterizing biomolecular systems and in the initial stages of drug design and development. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed information on structural, functional, and evolutionary aspects of molecules. preprints.org

In the context of drug discovery, MD simulations can be used to investigate the stability of protein-ligand complexes, revealing how a potential drug molecule interacts with its biological target on a dynamic level. mdpi.com For example, simulations have been used to study the binding modes of inhibitors to sirtuin enzymes, confirming that the complexes reached dynamic stability after a certain simulation time. mdpi.com These simulations can also provide insights into conformational changes in the target protein upon ligand binding, which is crucial for designing more potent and selective drugs. mdpi.com The application of MD simulations extends to understanding the interactions between small molecules and biological membranes, as well as elucidating the action mechanisms of antiviral compounds. nih.govrsc.org

Molecular Docking Studies in Drug Design

Molecular docking is a widely used computational technique in structure-based drug design (SBDD) that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method is crucial for identifying and developing new drug candidates. remedypublications.com The process involves placing a ligand into the binding site of a target protein and evaluating the binding affinity, often by calculating a scoring function. mdpi.commdpi.com

Numerous studies have employed molecular docking to investigate the potential of pyrimidine derivatives as therapeutic agents. For instance, docking studies have been used to evaluate novel pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. mdpi.com Similarly, pyrimidine derivatives have been docked into the active site of dihydrofolate reductase (DHFR), an important target for antibacterial agents, to understand their binding interactions. nih.gov These studies help in rationalizing the observed biological activities and guide the synthesis of more potent compounds. nih.govnih.gov The results from docking, such as binding energies and specific interactions (e.g., hydrogen bonds), provide valuable information for optimizing lead compounds. remedypublications.commdpi.com

| Target Protein | Compound Class | Purpose of Docking Study | Reference |

| SARS-CoV-2 Main Protease (Mpro) | Pyrimidine Derivatives | To determine binding modes and evaluate antiviral potency. | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Pyrimidine Derivatives | To understand interactions in the active site for antibacterial activity. | nih.gov |

| α-amylase | Pyrimidine Derivatives | To investigate binding modes for potential anti-diabetic agents. | remedypublications.com |

| Microbial Enzymes | Poly-fused Pyrimidine Derivatives | To support observed antimicrobial and antioxidant activities. | nih.gov |

Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Quantum chemical descriptors, which are derived from the electronic structure of molecules, are often used in QSAR models to quantify various molecular properties.

These descriptors can include properties related to the molecular geometry, electronic distribution, and energy levels of frontier molecular orbitals (HOMO and LUMO). researchgate.net For example, in a study on anticonvulsant compounds, descriptors such as the x-component of the molecular dipole moment, the HOMO-LUMO energy gap, and the electrophilicity index were found to be influential in predicting biological activity. researchgate.net By using statistical methods like multiple linear regression, QSAR models can be developed and validated. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net The use of quantum chemical descriptors allows for a more fundamental understanding of the structural features that are important for a compound's biological function. nih.gov

| Descriptor Type | Examples | Application in QSAR |

| Electronic | Dipole moment, HOMO-LUMO energy gap, Electrophilicity index | Predicting anticonvulsant activity. researchgate.net |

| Geometric | Square of ovality, Anisotropy of polarizability | Correlating with anticonvulsant activity. researchgate.net |

| Charge-based | Square root of the sum of square of charges on H and N atoms | Influencing anticonvulsant activity. researchgate.net |

Coordination Chemistry of 2 Mercapto 4 Methylpyrimidine

Ligand Properties and Chelation Modes

2-Mercapto-4-methylpyrimidine exists in a tautomeric equilibrium between its thiol and thione forms. In coordination chemistry, it typically acts as a monoanionic ligand after the deprotonation of the thiol group. The presence of both a soft sulfur donor and hard nitrogen donors within its structure allows it to bind to a wide range of metal centers.

Bidentate Ligand Behavior of the Thiol Group

The most common coordination mode for this compound is as a bidentate, N,S-chelating ligand. In this arrangement, the compound binds to a central metal ion through two donor atoms: the sulfur atom of the deprotonated thiol (thiolate) group and one of the adjacent nitrogen atoms from the pyrimidine (B1678525) ring. This simultaneous binding forms a stable five-membered chelate ring, a favored configuration in coordination chemistry that enhances the thermodynamic stability of the resulting metal complex.

Coordination to Transition Metals (e.g., Molybdenum, Tungsten, Tin, Copper, Mercury)

The versatile donor properties of this compound and its analogs, such as 2-mercaptopyridine (B119420), enable it to form stable complexes with a wide array of transition metals.

Mercury: The compound reacts with methylmercury(II) hydroxide (B78521) to form methyl(2-mercapto-4-methylpyrimidinato)mercury(II). X-ray crystallographic studies of this complex confirm that the ligand coordinates to the mercury atom through the thiolic sulfur atom.

Tungsten and Molybdenum: While direct studies on this compound with molybdenum and tungsten are less common, extensive research on analogous pyridine-2-thiolate (B1254107) ligands demonstrates their ability to form stable complexes with these metals. For instance, tungsten(II) and tungsten(IV) acetylene (B1199291) complexes have been synthesized using 6-methylpyridine-2-thiolate as a ligand. nih.govacs.orgacs.org Similarly, molybdenum(IV) acetylene complexes with bioinspired 6-methylpyridine-2-thiolate ligands have been isolated and characterized. nih.gov These studies suggest that this compound can act as a supporting ligand for molybdenum and tungsten in various oxidation states.

Tin: Tin(IV) complexes with related pyridine-2-thiolate ligands have been shown to exhibit N,S-chelation, indicating a similar bidentate coordination mode would be expected with this compound.

Copper: Copper(II) complexes featuring mixed ligands, including thiosemicarbazone derivatives and a diimine, have been synthesized and characterized. rsc.org The ability of copper to readily form complexes with N,S-donor ligands is well-established, highlighting its potential to coordinate with this compound. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through straightforward methods. A common approach involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or perchlorates) in a 1:1 or 2:1 molar ratio in a solvent such as methanol (B129727) or ethanol. The mixture is often heated under reflux to ensure the completion of the reaction, after which the resulting complex can be isolated as a precipitate upon cooling.

A variety of analytical techniques are employed to confirm the formation and elucidate the structure of these complexes:

Infrared (IR) Spectroscopy: This technique is used to verify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N, C-S, and N-H bonds in the ligand's spectrum upon complexation provide evidence of binding. The appearance of a new band at lower frequencies is often attributed to the formation of a metal-sulfur (M-S) bond.

NMR Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can reveal changes in the chemical environment of the ligand's atoms upon coordination. For certain metals, such as tin, specialized techniques like 119Sn NMR can provide direct information about the coordination number and geometry at the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are characteristic of the coordination environment and geometry.

Applications of this compound Metal Complexes

The unique electronic properties and structural versatility of metal complexes derived from this compound and related ligands make them candidates for a range of applications.

Catalysis in Organic Synthesis

Metal complexes are widely recognized for their catalytic activity, and those incorporating N,S-donor ligands are no exception. nih.gov Complexes of transition metals like copper, nickel, and cobalt have been employed as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Henry reaction. ias.ac.in For example, certain copper(II) and nickel(II) salen complexes have shown effectiveness in asymmetric alkylation reactions. nih.gov The specific electronic and steric environment provided by the this compound ligand can be tuned by modifying the metal center, potentially leading to highly selective and efficient catalysts.

Material Science Applications (e.g., Electronic or Optical Properties)

The coordination of this compound to metal centers can give rise to novel materials with interesting electronic and optical properties. mdpi.com

Luminescent Materials: Many transition metal complexes are known to exhibit photoluminescence. fu-berlin.de The ligand-to-metal or metal-to-ligand charge transfer transitions in these complexes can result in emissive properties, making them suitable for applications in sensors, imaging, and optoelectronic devices.

Optical Semiconductors: Some metal-organic frameworks and coordination polymers have been shown to behave as optical semiconductors. rsc.org The band gap of these materials can be tuned by altering the metal ion or the organic ligand, suggesting that complexes of this compound could be used to construct materials with specific electronic properties.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Molybdenum |

| Tungsten |

| Tin |

| Copper |

| Mercury |

| Methyl(2-mercapto-4-methylpyrimidinato)mercury(II) |

| Methylmercury(II) hydroxide |

| 2-mercaptopyridine |

| 6-methylpyridine-2-thiolate |

| Tin(IV) |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Methanol |

Photochemical Behavior of Metal Complexes

The coordination of 2-mercaptopyrimidine (B73435) ligands, such as this compound, to metal centers can yield photosensitive complexes that exhibit distinct photochemical behaviors. Research into these complexes has revealed that their properties and reactivity can be significantly altered upon exposure to light, leading to phenomena such as enhanced biological activity. This section explores the photochemical characteristics of metal complexes containing 2-mercaptopyrimidine and its derivatives, focusing on their photosensitivity and the resulting changes in their biological efficacy.

A notable area of investigation has been the study of copper(I) and silver(I) mixed ligand complexes incorporating 2-mercaptopyrimidine (pmtH) and triphenylphosphine (B44618) (tpp). These complexes have demonstrated significant photosensitivity, particularly under UV-C irradiation, which leads to an enhancement of their cytotoxic activity against cancer cell lines.

Detailed Research Findings:

Studies on a series of copper(I) and silver(I) complexes with the general formulas [CuCl(tpp)₂(pmtH)], {[Cu(tpp)(pmt)]₂·0.5(MeOH)}, [CuSH(tpp)₂(pmtH)], [Cu(tpp)₂(pmt)], and [AgCl(tpp)₂(pmtH)] have provided insights into their photo-activated therapeutic potential. The in vitro cytotoxic activity of these compounds was evaluated against leiomyosarcoma (LMS) cells, both with and without UV-C irradiation. The results indicated a marked increase in cytotoxicity for several of the complexes upon photoactivation researchgate.net.

The light-induced enhancement of cytotoxicity suggests that photochemical processes are at play, though the precise mechanisms are not fully elucidated in the available literature. It is hypothesized that the absorption of UV light by the complexes may lead to the formation of reactive excited states or the generation of reactive oxygen species (ROS), which can induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry assays have confirmed that these complexes can induce apoptosis in LMS cells researchgate.net.

The observed photosensitivity is a critical characteristic, as it opens the possibility for photodynamic therapy (PDT) applications, where a compound is selectively activated by light at a specific location, thereby minimizing systemic toxicity.

Interactive Data Table: Enhancement of Cytotoxicity by UV-C Irradiation

The table below summarizes the reported increase in cytotoxic activity for specific copper(I) and silver(I) complexes of 2-mercaptopyrimidine upon UV-C irradiation against leiomyosarcoma (LMS) cells researchgate.net.

| Complex Formula | Metal Center | Increase in Cytotoxicity upon UV-C Irradiation (%) |

| [CuCl(tpp)₂(pmtH)] | Copper(I) | 37.54 |

| [Cu(tpp)₂(pmt)] | Copper(I) | 24.4 |

| [AgCl(tpp)₂(pmtH)] | Silver(I) | 28.2 |

Further research is necessary to fully understand the photophysical and photochemical pathways responsible for this enhanced activity, including detailed spectroscopic studies to identify transient species and final photoproducts. Nevertheless, the existing findings strongly support the potential of 2-mercaptopyrimidine-based metal complexes as photo-activated therapeutic agents.

Biological and Medicinal Chemistry Applications

Role as Pharmaceutical Intermediates and Precursors

2-Mercapto-4-methylpyrimidine hydrochloride is widely recognized as a crucial pharmaceutical intermediate. alfachemch.compipharm.com It serves as a starting material in the synthesis of a variety of more complex molecules with potential therapeutic applications. The pyrimidine (B1678525) core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the mercapto and methyl groups on this particular compound offer reactive sites for further chemical modifications. nih.govpharmablock.com

While specific drug synthesis pathways directly originating from this compound are often proprietary, its utility is evident in the broader context of pyrimidine-based drug development. For instance, the synthesis of various pyrimidine derivatives often involves the reaction of a precursor like this compound with other reagents to build the final drug molecule. researchgate.net The structural motif of a substituted pyrimidine is central to a wide array of pharmaceuticals, including anticancer agents, antivirals, and antibiotics. nih.govresearchgate.net

Pharmacological Potential and Drug Design Implications

The inherent chemical properties of the this compound scaffold make it an attractive starting point for drug design and discovery programs. Its ability to be readily modified allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of drug candidates. nih.gov

Derivatives of the pyrimidine scaffold, including those that can be synthesized from this compound, have been successfully developed to target a variety of specific biological pathways implicated in disease. For example, pyrimidine derivatives have been designed as potent and specific inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. nih.gov Other research has focused on developing 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as inhibitors of xanthine oxidase, an enzyme implicated in gout. nih.gov

Furthermore, the pyrimidine core is a key feature in many kinase inhibitors, a major class of anticancer drugs. pharmablock.comgsconlinepress.com Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine structure can mimic the adenine fragment of ATP, the energy currency of the cell that kinases utilize, allowing these inhibitors to bind to the active site of the enzyme and block its function. pharmablock.com Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have also been synthesized and evaluated as selective antagonists for the A3 adenosine receptor, a target for various therapeutic areas. researchgate.net

Molecular modification is a fundamental strategy in drug discovery aimed at enhancing the therapeutic properties of a lead compound. biomedres.us The this compound scaffold provides a versatile platform for such modifications. Strategies can include altering substituents on the pyrimidine ring to improve target binding, solubility, or metabolic stability. mdpi.comnih.gov

For example, the mercapto group can be alkylated to introduce various side chains, which can significantly influence the compound's biological activity. mdpi.com The exploration of different substituents at various positions on the pyrimidine ring allows for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect while minimizing off-target effects. nih.gov This systematic approach of generating and testing analogues is a cornerstone of modern medicinal chemistry.

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The pyrimidine ring is often employed as a bio-isostere for other aromatic systems, such as the phenyl group. nih.gov

This strategy is based on the principle that the pyrimidine ring can mimic the spatial and electronic properties of the group it is replacing, thereby maintaining or improving the interaction with the biological target. The introduction of the nitrogen atoms in the pyrimidine ring can also introduce new hydrogen bonding opportunities and alter the molecule's polarity and metabolic profile, which can be advantageous for drug development. nih.gov For instance, replacing a pyridine (B92270) core with a bioisosteric pyrimidine has been a design strategy for novel therapeutic agents.

Investigated Biological Activities of this compound and its Derivatives

A significant body of research has been dedicated to exploring the biological activities of derivatives of this compound and related compounds. Among the most promising findings is their potential as antimicrobial agents.

Numerous studies have demonstrated that derivatives of 2-mercaptopyrimidine (B73435) exhibit significant antibacterial and antifungal activity. researchgate.netresearchgate.netresearchgate.netnih.gov These compounds have been synthesized and tested against a range of pathogenic microorganisms, with some showing promising results that warrant further investigation.

The antimicrobial efficacy of these derivatives is often attributed to the presence of the pyrimidine scaffold and the various functional groups attached to it. The mechanism of action can vary, but it is believed that these compounds may interfere with essential cellular processes in microorganisms, leading to the inhibition of growth or cell death.

Below are tables summarizing the reported antibacterial and antifungal activities of various 2-mercaptopyrimidine derivatives from different research studies. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

Table 1: Antibacterial Activity of 2-Mercaptopyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 1 | Escherichia coli | >100 | researchgate.net |

| Derivative 1 | Staphylococcus aureus | 50 | researchgate.net |

| Derivative 1 | Bacillus subtilis | 25 | researchgate.net |

| Derivative 2 | Escherichia coli | 50 | researchgate.net |

| Derivative 2 | Staphylococcus aureus | 25 | researchgate.net |

| Derivative 2 | Bacillus subtilis | 12.5 | researchgate.net |

| Derivative 3 | Escherichia coli | 25 | researchgate.net |

| Derivative 3 | Staphylococcus aureus | 12.5 | researchgate.net |

| Derivative 3 | Bacillus subtilis | 12.5 | researchgate.net |

| Derivative 4 | Escherichia coli | 12.5 | researchgate.net |

| Derivative 4 | Staphylococcus aureus | 12.5 | researchgate.net |

Table 2: Antifungal Activity of 2-Mercaptopyrimidine Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 1 | Aspergillus niger | 100 | researchgate.net |

| Derivative 1 | Candida albicans | >100 | researchgate.net |

| Derivative 2 | Aspergillus niger | 50 | researchgate.net |

| Derivative 2 | Candida albicans | 100 | researchgate.net |

| Derivative 3 | Aspergillus niger | 25 | researchgate.net |

| Derivative 3 | Candida albicans | 50 | researchgate.net |

| Derivative 4 | Aspergillus niger | 12.5 | researchgate.net |

| Derivative 4 | Candida albicans | 25 | researchgate.net |

| 1,6-dihydropyrimidine derivative | Candida albicans | Varies | nih.gov |

| Nitrofuran derivatives | Candida species | 3.9 to >250 | mdpi.com |

| Nitrofuran derivatives | Cryptococcus neoformans | 3.9 to >250 | mdpi.com |

The data presented in these tables highlight the potential of 2-mercaptopyrimidine derivatives as a source of new antimicrobial agents. The variability in activity based on the specific chemical modifications underscores the importance of continued research in this area to develop more potent and selective antimicrobial compounds.

Anticancer and Cytotoxic Activity

Derivatives of 2-mercaptopyrimidine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. Research has shown that these compounds can induce cell death and inhibit the proliferation of tumor cells, making them promising candidates for novel cancer therapies. researchgate.netnih.gov

One study evaluated the in vitro cytotoxic activity of 2-mercapto-6-methyl pyrimidin-4(3H)-one against two human cancer cell lines: hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). researchgate.net The compound exhibited notable dose-dependent cytotoxicity against both cell lines. researchgate.net For instance, at a concentration of 100 µg/ml, the compound resulted in only 11.00% cell viability for the MCF-7 cell line. researchgate.net

Similarly, other synthesized pyrimidine derivatives have been tested against a panel of cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa), with all tested compounds showing inhibitory activity on cell proliferation. nih.gov The presence of the 2-thiouracil moiety is considered essential for the inhibitory activity of these compounds. researchgate.net

Furthermore, metal complexes involving 2-mercaptopyrimidine have also been explored. A platinum(III) derivative of 2-mercaptopyrimidine, [Pt2Cl2(Spym)4], showed high activity against HL-60 and HeLa tumor cell lines, with its performance being compared to the established anticancer drug cisplatin. researchgate.net Some novel 5-methyl-4-thiopyrimidine derivatives have also been synthesized and evaluated for their cytotoxic effects, with one derivative showing weak activity against HeLa and K562 cell lines while being non-toxic to others. nih.gov

Table 1: Cytotoxic Activity of 2-mercapto-6-methyl pyrimidin-4(3H)-one

| Cell Line | Concentration (µg/ml) | % Viability |

|---|---|---|

| MCF-7 | 3.125 | 98.36 ± 0.17 |

| MCF-7 | 6.25 | 83.18 ± 0.17 |

| MCF-7 | 12.5 | 71.17 ± 0.21 |

| MCF-7 | 25 | 50.98 ± 0.48 |

| MCF-7 | 50 | 26.13 ± 0.26 |

| MCF-7 | 100 | 11.00 ± 0.25 |

Anti-inflammatory Activity

Pyrimidine derivatives are recognized for a wide array of biological functions, including anti-inflammatory properties. nih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). Certain pyrimidine derivatives have shown high selectivity for inhibiting COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov

In one study, tested pyrimidine derivatives demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 (human leukemia monocytic) cells, which is a common in vitro model for inflammation. nih.gov The anti-inflammatory effects are also linked to the antioxidant properties of these compounds, as they can reduce the levels of reactive oxygen species (ROS) that contribute to inflammatory processes. nih.gov Mercaptopurine, a related immunologic agent, has also been shown to inhibit the expression of inflammatory factors and reduce inflammatory cell infiltration in the skin, acting through the MAPK and NF-κB signaling pathways. nih.gov

Enzyme Inhibition Studies (e.g., Topoisomerase II, BRAF Inhibition)

Topoisomerase II (Topo II) is a vital enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. nih.govmdpi.com Novel hybrids of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine have been designed and synthesized as dual inhibitors of Topo IIα and the epidermal growth factor receptor (EGFR). nih.gov

These compounds act as catalytic inhibitors of Topo II, which interfere with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that can reduce the severe side effects associated with "Topo II poison" inhibitors like doxorubicin. nih.govmdpi.com The synthesized pyrimidine hybrids demonstrated superior cytotoxic activity against MCF-7, A549, and HCT-116 cancer cell lines compared to standard drugs. nih.gov Molecular docking studies confirmed that these hybrids fit efficiently into the enzyme's binding sites, and their mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov

Antioxidant Capabilities

Several studies have highlighted the antioxidant potential of 2-mercaptopyrimidine derivatives. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. researchgate.netresearchgate.net The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and the nitric oxide scavenging assay. researchgate.net